N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Description
The compound is a complex organic molecule that contains a furan ring and a pyrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan and pyrazole rings, along with other functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Furan compounds can undergo a variety of reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Structure-Activity Relationships in Fungicides
Furan derivatives, including "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide," have been explored for their fungicidal activities. The structure-activity relationship studies revealed that certain furan-3-carboxamides exhibit high activity against diseases caused by fungi such as Botrytis cinerea. These findings highlight the potential of furan derivatives in developing effective fungicides for agricultural applications (Masatsugu et al., 2010).
Synthesis and Heterocycle Formation
Research on furan-fused heterocycles emphasizes the synthetic versatility of furan derivatives in forming novel compounds. Intramolecular cyclization techniques have been employed to create fused ring systems, demonstrating the compound's role in generating new chemical entities with potential biological activities (Merve Ergun et al., 2014).
Antiprotozoal Agents Development
Studies on dicationic imidazo[1,2-a]pyridines, which are structurally related to furan derivatives, have shown significant antiprotozoal activities. These findings suggest that furan derivatives could be optimized for treating protozoal infections, providing a basis for developing new antiprotozoal agents (Mohamed A. Ismail et al., 2004).
Amplification of Phleomycin Activity
Furan derivatives have been explored for their ability to amplify the activity of phleomycin against Escherichia coli. This research opens avenues for enhancing antibiotic efficacy through chemical modification, presenting furan derivatives as potential modifiers of antibiotic action (D. J. Brown & W. Cowden, 1982).
Computational Studies on Pyrrole Derivatives
Computational and experimental studies on pyrrole chalcone derivatives, related to furan derivatives, have shown the importance of these compounds in understanding the interactions and properties of potential pharmacological agents. These studies provide insights into the electronic and structural features important for the activity of such compounds (R. N. Singh et al., 2014).
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-15(12(2)22-11)16(20)17-4-5-19-9-14(8-18-19)13-3-6-21-10-13/h3,6-10H,4-5H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZHXWGIKNUQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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